(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzo[b]thiophene ring, another type of heterocyclic compound. The presence of the nitro group (-NO2) and carbonyl group (C=O) suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the benzo[d]thiazole ring and the carbonyl group could potentially give this compound some degree of planarity. The electron-withdrawing nitro group could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The carbonyl group could be involved in various reactions such as nucleophilic addition or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in different solvents. The heterocyclic rings could contribute to the compound’s stability and resistance to degradation .Scientific Research Applications
Antimicrobial Activities
Compounds incorporating elements of benzothiazole, nitrobenzo groups, and acetylacetate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes have shown promising antimicrobial properties against various bacterial strains causing human epidemics, infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). These findings suggest potential applications of similar compounds in developing new antimicrobial agents.
Aldose Reductase Inhibition
Aldose reductase inhibitors play a crucial role in managing diabetic complications by preventing or slowing the progress of related secondary health issues. Iminothiazolidin-4-one acetate derivatives, which share structural similarities with the query compound, have been identified as potent and selective inhibitors of aldose reductase. Such compounds offer a promising avenue for the development of novel drugs aimed at treating diabetic complications (Ali et al., 2012).
Anticancer Potential
Research into benzothiazole derivatives, including those with specific substituents similar to the query compound, has indicated significant anticancer activity. These compounds, through various substitutions at specific positions on the benzothiazole scaffold, modulate antitumor properties, suggesting their utility in anticancer drug development (Osmaniye et al., 2018).
Luminescence Sensing
Metal complexes containing thiabendazole moieties, which share structural features with the specified chemical compound, have demonstrated notable luminescence sensing properties. These complexes exhibit high selectivity and sensitivity for ethylene glycol and metal ions such as Fe3+ and Cu2+, indicating their potential as fluorescent chemosensors for environmental monitoring or biomedical applications (Shi et al., 2020).
Coordination Polymers and Structural Elucidation
The synthesis of coordination polymers based on components structurally akin to the target compound, such as 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene and nitro-substituted benzene dicarboxylic acids, has been explored. These materials exhibit intriguing physical properties, including fluorescence, which could be leveraged in material science for developing new functional materials (Chen et al., 2019).
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(5-nitro-1-benzothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-11-6-12(2)19-15(7-11)23(10-18(25)29-3)21(31-19)22-20(26)17-9-13-8-14(24(27)28)4-5-16(13)30-17/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSLEKBXAOVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])S2)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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